molecular formula C8H12IN B3353103 Pyridinium, 2-ethyl-1-methyl-, iodide CAS No. 52806-01-6

Pyridinium, 2-ethyl-1-methyl-, iodide

Cat. No.: B3353103
CAS No.: 52806-01-6
M. Wt: 249.09 g/mol
InChI Key: IAOWWFMQTCYIOU-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Pyridinium, 2-ethyl-1-methyl-, iodide typically involves the quaternization of 2-ethylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent such as acetone or ethanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

Pyridinium, 2-ethyl-1-methyl-, iodide undergoes various chemical reactions, including:

Scientific Research Applications

Pyridinium, 2-ethyl-1-methyl-, iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 2-ethyl-1-methyl-, iodide involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by disrupting the cell membrane of microorganisms, leading to cell death. In organic synthesis, it acts as a nucleophilic catalyst, facilitating the formation of various chemical bonds .

Comparison with Similar Compounds

Pyridinium, 2-ethyl-1-methyl-, iodide can be compared with other pyridinium salts such as:

  • Pyridinium, 1-methyl-, iodide
  • Pyridinium, 2-chloro-1-methyl-, iodide
  • Pyridinium, 1-ethyl-, iodide

These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific alkyl substitution pattern, which influences its reactivity and applications .

Properties

IUPAC Name

2-ethyl-1-methylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.HI/c1-3-8-6-4-5-7-9(8)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOWWFMQTCYIOU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=[N+]1C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480684
Record name Pyridinium, 2-ethyl-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52806-01-6
Record name Pyridinium, 2-ethyl-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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